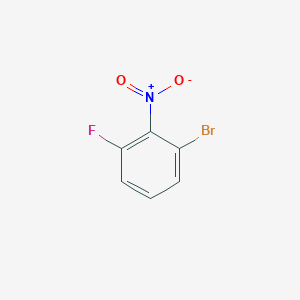

1-Bromo-3-fluoro-2-nitrobenzene

Description

The exact mass of the compound 1-Bromo-3-fluoro-2-nitrobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Bromo-3-fluoro-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-fluoro-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-fluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPAOFBPEYCAAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382465 | |

| Record name | 1-bromo-3-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886762-70-5 | |

| Record name | 1-Bromo-3-fluoro-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886762-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-bromo-3-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BROMO-3-FLUORO-2-NITROBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Bromo-3-fluoro-2-nitrobenzene CAS number

An In-depth Technical Guide to 1-Bromo-3-fluoro-2-nitrobenzene

This guide provides a comprehensive technical overview of 1-Bromo-3-fluoro-2-nitrobenzene, a pivotal chemical intermediate for professionals in research, development, and manufacturing. We will delve into its chemical identity, properties, synthesis, applications, and safety protocols, offering field-proven insights to empower your scientific endeavors.

Core Chemical Identity

1-Bromo-3-fluoro-2-nitrobenzene is a polysubstituted aromatic compound whose utility in modern chemistry is derived from the unique interplay of its three functional groups. The strategic placement of a bromine atom, a fluorine atom, and a nitro group on the benzene ring creates a versatile building block for complex molecular architectures.

Its primary identifier is the CAS Number: 886762-70-5 .[1][2][3][4] This number is the universally accepted standard for its identification in chemical databases, regulatory submissions, and commercial transactions.

Physicochemical Properties: A Quantitative Overview

Understanding the physical and chemical properties of a reagent is fundamental to its effective application in synthesis and process development. The key properties of 1-Bromo-3-fluoro-2-nitrobenzene are summarized below.

| Property | Value | Source(s) |

| CAS Number | 886762-70-5 | [1][2][3] |

| Molecular Formula | C₆H₃BrFNO₂ | [1][3] |

| Molecular Weight | 220.00 g/mol | [1][3] |

| IUPAC Name | 1-bromo-3-fluoro-2-nitrobenzene | [2][3] |

| Appearance | White to orange to green powder or lump | [1] |

| Melting Point | 38 - 42 °C | [1] |

| Purity | ≥ 98% (GC) | [1] |

| InChI Key | VFPAOFBPEYCAAZ-UHFFFAOYSA-N | [2][3] |

| PubChem CID | 2783152 | [1][2][3] |

Synthesis and Mechanistic Insights

1-Bromo-3-fluoro-2-nitrobenzene is a critical intermediate, meaning its value lies in its role as a starting material for more complex molecules rather than as an end-product itself.[4] The synthesis of such a specifically substituted benzene ring requires precise control over reaction conditions to ensure correct regiochemistry.

While multiple synthetic routes may exist, a common strategy involves the electrophilic nitration and bromination of a fluorinated precursor. The following represents a plausible and illustrative synthetic workflow.

Illustrative Synthesis Workflow

Caption: General workflow for the synthesis of 1-Bromo-3-fluoro-2-nitrobenzene.

Protocol: Synthesis of 1-Bromo-3-fluoro-2-nitrobenzene

This protocol is an illustrative example based on standard organic chemistry principles for electrophilic aromatic substitution.

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, cool a solution of concentrated sulfuric acid.

-

Nitrating Mixture Preparation: Slowly add concentrated nitric acid to the cooled sulfuric acid while maintaining a low temperature (0-5 °C). Causality: This exothermic reaction creates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. Keeping the temperature low prevents unwanted side reactions and decomposition.

-

Substrate Addition: Slowly add 1-bromo-3-fluorobenzene to the nitrating mixture. The fluorine and bromine atoms are ortho-, para-directing, but the steric hindrance of the bromine and the activating nature of the fluorine will influence the position of nitration.

-

Reaction Monitoring: Allow the reaction to stir at a controlled temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture over crushed ice. Causality: This quenches the reaction and precipitates the organic product, which is insoluble in water.

-

Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer with a sodium bicarbonate solution to neutralize any remaining acid.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product, a mixture of isomers, is then purified using column chromatography or recrystallization to isolate the desired 1-Bromo-3-fluoro-2-nitrobenzene isomer.

Applications in Drug Development and Materials Science

The unique arrangement of functional groups makes this compound a powerful tool in synthetic chemistry.[1] Each group serves a distinct, exploitable purpose.

-

Bromine Atom: Functions as an excellent leaving group, making it ideal for carbon-carbon bond-forming cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[5] These reactions are fundamental to building the complex carbon skeletons of modern pharmaceuticals.

-

Fluorine Atom: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby optimizing the pharmacokinetic profile of a drug.[5]

-

Nitro Group: This group can be easily reduced to an amino group (-NH₂). This transformation opens up a vast array of subsequent chemical modifications, including amide bond formation, diazotization, and the synthesis of nitrogen-containing heterocyclic rings, which are common scaffolds in bioactive molecules.[5]

This versatility makes 1-Bromo-3-fluoro-2-nitrobenzene a key building block in the synthesis of novel anti-cancer agents, anti-inflammatory drugs, and antiviral compounds.[5] Beyond pharmaceuticals, it is also used in the development of advanced materials like polymers and dyes where its specific electronic properties are required.[1]

Logical Workflow: Application in Synthesis

Caption: Synthetic utility of 1-Bromo-3-fluoro-2-nitrobenzene in drug discovery.

Safety, Handling, and Storage

As with any nitroaromatic compound, proper safety protocols are paramount. The compound is classified with the following GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2][3] Some sources also indicate it may be harmful if swallowed (H302).[3]

Standard Operating Protocol for Safe Handling

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.[4][6]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA or EN166 standards.[7][8]

-

Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[6][7]

-

Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[7]

-

-

Handling Procedures: Avoid contact with skin, eyes, and clothing.[7] Avoid creating dust.[6] Wash hands thoroughly after handling.[7]

-

Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and use an absorbent material to collect the spill. Place in a suitable, closed container for disposal.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][7] Recommended storage temperature is often between 2 - 8 °C.[1]

Spectral Information for Compound Verification

For researchers, confirmation of chemical identity is crucial. Spectroscopic data for 1-Bromo-3-fluoro-2-nitrobenzene is available in public databases. This includes Fourier-Transform Infrared (FTIR) and Raman spectra, which can be used to confirm the presence of key functional groups and verify the structure of the material against a reference standard.[3]

References

-

The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

1-Bromo-3-fluoro-2-nitrobenzene | C6H3BrFNO2 | CID 2783152. PubChem, National Center for Biotechnology Information. [Link]

-

Understanding the Synthesis and Handling of 1-Bromo-3-fluoro-2-nitrobenzene. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

MSDS of 1-bromo-3-fluoro-2-nitrobenzene. Capot Chemical. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 886762-70-5 | 1-Bromo-3-fluoro-2-nitrobenzene - AiFChem [aifchem.com]

- 3. 1-Bromo-3-fluoro-2-nitrobenzene | C6H3BrFNO2 | CID 2783152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. capotchem.com [capotchem.com]

- 7. biosynth.com [biosynth.com]

- 8. fishersci.com [fishersci.com]

1-Bromo-3-fluoro-2-nitrobenzene physical properties

An In-depth Technical Guide to 1-Bromo-3-fluoro-2-nitrobenzene

Introduction

1-Bromo-3-fluoro-2-nitrobenzene is a trifunctional aromatic compound of significant interest to the scientific community, particularly in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique molecular architecture, featuring bromine, fluorine, and nitro groups on a benzene ring, provides a versatile platform for a wide array of chemical transformations. This guide offers a comprehensive overview of its core physical properties, spectroscopic signature, reactivity, and safe handling protocols, designed for researchers, scientists, and drug development professionals. The strategic placement of its functional groups makes it a valuable building block for introducing specific structural motifs into complex target molecules, thereby influencing properties such as biological activity, metabolic stability, and electronic performance.[1][2]

Physicochemical Properties

The fundamental physical and chemical characteristics of 1-Bromo-3-fluoro-2-nitrobenzene are crucial for its application in experimental design. These properties dictate the choice of solvents, reaction conditions, and purification methods. The data presented below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| IUPAC Name | 1-bromo-3-fluoro-2-nitrobenzene | [3][4] |

| CAS Number | 886762-70-5 | [1][3] |

| Molecular Formula | C₆H₃BrFNO₂ | [1][3] |

| Molecular Weight | 220.00 g/mol | [1][3] |

| Appearance | White to orange to green powder or lump | [1][5] |

| Melting Point | 38 - 42 °C | [1][5] |

| Solubility | Soluble in Methanol | [5] |

| InChI | InChI=1S/C6H3BrFNO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H | [3][4] |

| InChIKey | VFPAOFBPEYCAAZ-UHFFFAOYSA-N | [3][4] |

| SMILES | C1=CC(=C(C(=C1)Br)[O-])F | [3] |

Spectroscopic and Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of 1-Bromo-3-fluoro-2-nitrobenzene. The following section outlines the expected spectroscopic data.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. For this molecule, characteristic absorption bands are expected for:

-

Aromatic C-H stretching: Above 3000 cm⁻¹

-

Asymmetric and Symmetric NO₂ stretching: Strong bands typically in the regions of 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively.

-

Aromatic C=C stretching: Peaks in the 1400-1600 cm⁻¹ region.

-

C-F stretching: A strong absorption band in the 1000-1300 cm⁻¹ range.

-

C-Br stretching: Typically found in the lower frequency region, often below 700 cm⁻¹.

Spectroscopic data for this compound is available in public databases such as SpectraBase.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure.

-

¹H NMR: The aromatic region (typically δ 7.0-8.5 ppm) would show three distinct signals for the three aromatic protons. The coupling patterns are expected to be complex due to ortho, meta, and para H-H couplings, as well as additional splitting from the ¹⁹F nucleus (H-F coupling).

-

¹³C NMR: Six distinct signals are expected for the six aromatic carbons. The carbon atoms bonded to the electronegative F, Br, and NO₂ groups will be significantly shifted. The C-F coupling will be observable as doublets.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift and coupling to the adjacent protons providing further structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and isotopic distribution. The high-resolution mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the exact mass of C₆H₃BrFNO₂ (218.9331 Da).[3] A characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed, resulting in two major peaks (M⁺ and M+2) of nearly equal intensity.

Caption: Workflow for Spectroscopic Characterization.

Synthesis, Reactivity, and Applications

Synthesis Overview

While specific, detailed synthetic procedures are proprietary or found in specialized literature, a plausible route for the synthesis of 1-Bromo-3-fluoro-2-nitrobenzene involves electrophilic aromatic substitution on a suitably substituted benzene precursor.[6] For instance, the nitration of 1-bromo-3-fluorobenzene or the bromination of 1-fluoro-2-nitrobenzene, with careful consideration of the directing effects of the existing substituents, could yield the desired product. Precise control over reaction conditions is vital to ensure high purity and yield.[6]

Chemical Reactivity

The reactivity of 1-Bromo-3-fluoro-2-nitrobenzene is governed by its three functional groups, making it a highly versatile synthetic intermediate.[2]

-

Bromine Atom: The C-Br bond is a key site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

-

Nitro Group: As a strong electron-withdrawing group, the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr). It also deactivates the ring towards electrophilic substitution. The nitro group itself can be reduced to an amine, opening up another avenue for functionalization.

-

Fluorine Atom: The fluorine atom enhances the electrophilicity of the carbon to which it is attached, making it a potential site for SₙAr reactions. Furthermore, incorporating fluorine into drug candidates can improve metabolic stability, lipophilicity, and binding affinity.[1]

Caption: Key Reactive Sites and Associated Transformations.

Applications

This compound serves as a critical building block in several areas:

-

Pharmaceuticals: It is used in the synthesis of complex molecules for drug discovery, where the specific arrangement of substituents is key to biological activity.[1]

-

Agrochemicals: It acts as an intermediate in the development of new pesticides and herbicides.[1]

-

Materials Science: Its electronic properties make it a candidate for use in creating advanced materials like polymers, dyes, and components for organic light-emitting diodes (OLEDs).[1]

Safety, Handling, and Storage

Proper handling and storage are paramount when working with 1-Bromo-3-fluoro-2-nitrobenzene. The following information is based on its Globally Harmonized System (GHS) classification.

GHS Hazard Identification

-

Hazard Statements:

Recommended Precautions and PPE

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[6][7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

-

Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[7]

-

Skin and Body Protection: Wear a laboratory coat and appropriate protective clothing.[8]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

-

Storage Conditions

-

Temperature: Store in a refrigerator at 2 - 8 °C or 0 - 10°C.[1][5]

-

Container: Keep the container tightly closed.[8]

-

Environment: Store in a dry, well-ventilated place away from incompatible materials.[6]

References

- American Elements. (n.d.). 1-Bromo-2-fluoro-3-nitrobenzene.

- Chem-Impex. (n.d.). 1-Bromo-3-fluoro-2-nitrobenzene.

- Biosynth. (n.d.). 1-Bromo-2-fluoro-3-nitrobenzene | 58534-94-4 | FB69786.

- Sigma-Aldrich. (n.d.). 1-Bromo-2-fluoro-3-nitrobenzene | 58534-94-4.

- Biosynth. (2021, March 2). Safety Data Sheet - 1-Bromo-2-fluoro-3-nitrobenzene.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of 1-Bromo-3-fluoro-2-nitrobenzene. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2783152, 1-Bromo-3-fluoro-2-nitrobenzene.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40427446, 1-Bromo-2-fluoro-3-nitrobenzene.

- ChemicalBook. (n.d.). 1-Bromo-2-fluoro-4-nitrobenzene | 185331-69-5.

- Capot Chemical. (2010, August 11). MSDS of 1-bromo-3-fluoro-2-nitrobenzene.

- PrepChem.com. (n.d.). Preparation of 1-bromo-3-nitrobenzene.

- Tokyo Chemical Industry UK Ltd. (n.d.). 1-Bromo-3-fluoro-2-nitrobenzene 886762-70-5. Retrieved from Tokyo Chemical Industry UK Ltd. website.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, September 20). Exploring the Reactivity and Applications of 1-Bromo-3-fluoro-2-nitrobenzene. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- TCI Chemicals. (n.d.). 1-Bromo-2-fluoro-3-nitrobenzene | 58534-94-4.

- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Bromo-1-fluoro-2-nitrobenzene.

- Sigma-Aldrich. (n.d.). 4-Bromo-1-fluoro-2-nitrobenzene 96% 364-73-8.

- ChemBK. (2024, April 9). 2-Bromo-1-fluoro-3-nitrobenzene.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18373474, 2-Bromo-1-fluoro-3-nitrobenzene.

- ChemicalBook. (n.d.). 4-Bromo-1-fluoro-2-nitrobenzene synthesis.

- CymitQuimica. (n.d.). CAS 585-79-5: 1-Bromo-3-nitrobenzene.

- Sigma-Aldrich. (n.d.). 1-Bromo-3-fluoro-2-nitrobenzene | 886762-70-5.

- ChemicalBook. (n.d.). 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) 1H NMR spectrum.

- ChemicalBook. (n.d.). 7087-65-2(1-Bromo-3-fluoro-5-nitrobenzene) Product Description.

- Fisher Scientific. (n.d.). 1-Bromo-3-fluoro-2-nitrobenzene 98.0+%, TCI America 1 g.

- ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.

- ChemicalBook. (n.d.). 1-Fluoro-2-nitrobenzene(1493-27-2) 1H NMR spectrum.

- BLD Pharm. (n.d.). 2449198-34-7|(E)-2-((1-Methyl-1H-pyrrol-2-yl)methylene)hydrazine-1-carbothioamide.

- ChemScene. (n.d.). 886762-70-5 | 1-Bromo-3-fluoro-2-nitrobenzene.

- Leah4sci. (2024, May 13). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review [Video]. YouTube.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 1-Bromo-3-fluoro-2-nitrobenzene | C6H3BrFNO2 | CID 2783152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Bromo-3-fluoro-2-nitrobenzene | 886762-70-5 [sigmaaldrich.com]

- 5. 1-Bromo-3-fluoro-2-nitrobenzene | 886762-70-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 6. nbinno.com [nbinno.com]

- 7. capotchem.com [capotchem.com]

- 8. biosynth.com [biosynth.com]

An In-depth Technical Guide to 1-Bromo-3-fluoro-2-nitrobenzene

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-3-fluoro-2-nitrobenzene (CAS No. 886762-70-5), a critical chemical intermediate in the fields of pharmaceutical research, agrochemical synthesis, and materials science. The document details the compound's fundamental molecular and physical properties, with a primary focus on its molecular weight and the implications of its unique trifunctionalized structure. We will explore its synthesis, reactivity, and diverse applications, particularly its role as a versatile building block in modern drug discovery. This guide is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this compound for effective application in complex synthetic protocols.

Introduction: The Strategic Importance of 1-Bromo-3-fluoro-2-nitrobenzene

In the landscape of modern organic synthesis, the strategic selection of starting materials and intermediates is paramount to the successful construction of complex molecular architectures. 1-Bromo-3-fluoro-2-nitrobenzene has emerged as a compound of significant interest due to its unique trifunctionalized aromatic scaffold.[1] The presence of a bromine atom, a fluorine atom, and a nitro group on a single benzene ring provides a powerful toolkit for synthetic chemists.[1]

Each functional group imparts distinct reactivity, allowing for a series of selective and orthogonal chemical transformations. This versatility makes it an invaluable building block, particularly in the synthesis of novel therapeutic agents and advanced materials.[1][2] The fluorine atom, for instance, is increasingly incorporated into drug candidates to enhance metabolic stability, binding affinity, and lipophilicity.[1][3] The bromine atom serves as an excellent handle for cross-coupling reactions, while the nitro group can be readily transformed into other functionalities, most notably an amine, opening pathways to a vast array of heterocyclic compounds.[1] This guide will dissect the core properties of this molecule, starting with its fundamental molecular weight, and build a comprehensive picture of its utility in advanced scientific research.

Core Molecular and Physicochemical Properties

A precise understanding of a compound's properties is the foundation of its effective application. The molecular formula of 1-Bromo-3-fluoro-2-nitrobenzene is C₆H₃BrFNO₂.[4] This composition dictates its molecular weight and other key physical characteristics that influence its behavior in chemical reactions, its solubility, and its handling requirements.

Molecular Weight: Calculation and Significance

The molecular weight (MW) is a critical parameter, essential for stoichiometric calculations in reaction planning and for analytical characterization. It is derived from the sum of the atomic weights of its constituent atoms.

Calculation Breakdown:

-

Carbon (C): 6 atoms × 12.011 u = 72.066 u

-

Hydrogen (H): 3 atoms × 1.008 u = 3.024 u

-

Bromine (Br): 1 atom × 79.904 u = 79.904 u

-

Fluorine (F): 1 atom × 18.998 u = 18.998 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 2 atoms × 15.999 u = 31.998 u

Total Molecular Weight ≈ 220.00 g/mol [4][5]

The monoisotopic mass, which is calculated using the mass of the most abundant isotope of each element, is 218.93312 Da.[4] This value is crucial for high-resolution mass spectrometry analysis, which is often used to confirm the identity and purity of the compound during synthesis and quality control.

The following diagram illustrates the molecular structure from which these calculations are derived.

Caption: Molecular Structure of 1-Bromo-3-fluoro-2-nitrobenzene.

Physicochemical Data Summary

For ease of reference, the key physicochemical properties of 1-Bromo-3-fluoro-2-nitrobenzene are summarized in the table below. These data are critical for planning experiments, ensuring safe handling, and predicting the compound's behavior in various solvent systems.

| Property | Value | Source(s) |

| CAS Number | 886762-70-5 | [4][6] |

| Molecular Formula | C₆H₃BrFNO₂ | [2][4] |

| Molecular Weight | 220.00 g/mol | [2][4][5] |

| Monoisotopic Mass | 218.93312 Da | [4] |

| Appearance | White to yellow or orange crystalline powder/lump | [2][7] |

| Melting Point | 38 - 42 °C | [2][7] |

| Purity | ≥98% (GC) | [2][7] |

| Storage Conditions | Store at 2 - 8 °C, sealed in a dry environment | [2][5] |

| SMILES | C1=CC(=C(C(=C1)Br)[O-])F | [4] |

| InChIKey | VFPAOFBPEYCAAZ-UHFFFAOYSA-N | [4] |

Synthesis and Reactivity: A Chemist's Perspective

The utility of 1-Bromo-3-fluoro-2-nitrobenzene is intrinsically linked to its synthesis and subsequent reactivity. High-purity material is essential, as impurities can lead to undesirable side reactions and lower yields in multi-step synthetic sequences.[6]

Synthetic Pathways

While specific proprietary synthesis methods may vary, a common conceptual approach involves the controlled nitration and bromination of a fluorobenzene precursor. The precise order and reaction conditions are critical to achieving the desired 1,3,2-substitution pattern. For instance, a plausible route could involve the bromination of a fluoronitrobenzene isomer under controlled conditions. The electron-withdrawing nature of the nitro and fluoro groups directs the electrophilic substitution.

A generalized workflow for a laboratory-scale synthesis is depicted below. This process highlights the critical stages from starting materials to the purified final product.

Caption: Generalized workflow for the synthesis and purification of an aromatic compound.

Key Reactivity Patterns

The true synthetic power of 1-Bromo-3-fluoro-2-nitrobenzene lies in the distinct reactivity of its three functional groups.

-

Bromine Atom: The C-Br bond is a prime site for metal-catalyzed cross-coupling reactions.[8] This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, which is a cornerstone of modern pharmaceutical synthesis.[1] Common reactions include:

-

Suzuki Coupling: Reaction with boronic acids to form biaryl compounds.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds.

-

-

Nitro Group: The nitro group is a versatile functional handle. Its primary transformation is reduction to an amino group (-NH₂), typically using reagents like iron powder in acidic media or catalytic hydrogenation.[1] This amine is a crucial precursor for forming amides, sulfonamides, and a wide variety of nitrogen-containing heterocycles, which are prevalent in bioactive molecules.[1]

-

Fluorine Atom: While the C-F bond is generally strong, the fluorine atom and the adjacent nitro group strongly activate the aromatic ring towards nucleophilic aromatic substitution (SₙAr). This allows for the introduction of various nucleophiles at the positions ortho and para to the activating groups, further expanding the molecule's synthetic potential.

Applications in Research and Drug Development

The combination of these reactive sites makes 1-Bromo-3-fluoro-2-nitrobenzene a highly sought-after intermediate in several high-value research areas.

-

Pharmaceutical Synthesis: This is the most prominent application area.[1][2] The compound serves as a key building block for synthesizing novel anti-cancer agents, anti-inflammatory drugs, and antiviral compounds.[1] Medicinal chemists utilize it to introduce the fluoronitro- or fluoroamino-phenyl moiety into larger molecules to fine-tune their pharmacokinetic and pharmacodynamic profiles.[1] The ability to rapidly generate diverse compound libraries through reactions at the bromine or nitro sites accelerates the drug discovery process.[1]

-

Agrochemicals: Similar to pharmaceuticals, the synthesis of new crop protection agents often relies on fluorinated and nitrogen-containing scaffolds to enhance efficacy and control physicochemical properties. This compound provides a reliable starting point for such molecules.[2]

-

Materials Science: The unique electronic properties imparted by the fluoro and nitro groups make this compound a useful intermediate in the development of advanced materials, such as specialty polymers, coatings, and dyes.[2] It can be incorporated into structures used in applications like organic light-emitting diodes (OLEDs).[2]

Safety, Handling, and Storage

As with all nitroaromatic compounds, proper safety protocols are mandatory when handling 1-Bromo-3-fluoro-2-nitrobenzene.

-

Hazards: The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4][9]

-

Handling: Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[6] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is required.[9][10] Avoid creating dust and avoid contact with skin, eyes, and clothing.[6][10]

-

Storage: The compound should be stored in a tightly closed container in a dry, cool place, with recommended temperatures between 2-8°C.[2][5] It should be kept away from incompatible materials such as strong oxidizing agents.[11]

Conclusion

1-Bromo-3-fluoro-2-nitrobenzene is more than just a chemical with a molecular weight of 220.00 g/mol . It is a strategically designed synthetic intermediate that provides chemists with a powerful and versatile platform for molecular construction. Its trifunctionalized nature allows for a range of selective chemical transformations, making it an indispensable tool in the rational design of new pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, reactivity, and handling requirements is essential for any researcher aiming to leverage its full synthetic potential to drive innovation in science and technology.

References

- Chem-Impex. (n.d.). 1-Bromo-3-fluoro-2-nitrobenzene.

- Biosynth. (n.d.). 1-Bromo-2-fluoro-3-nitrobenzene | 58534-94-4.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research.

- PubChem. (n.d.). 1-Bromo-3-fluoro-2-nitrobenzene | C6H3BrFNO2 | CID 2783152.

- PubChem. (n.d.). 1-Bromo-2-fluoro-3-nitrobenzene | C6H3BrFNO2 | CID 40427446.

- Biosynth. (2021). Safety Data Sheet - 1-Bromo-2-fluoro-3-nitrobenzene.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of 1-Bromo-3-fluoro-2-nitrobenzene.

- Sigma-Aldrich. (n.d.). 1-Bromo-2-fluoro-3-nitrobenzene | 58534-94-4.

- BLD Pharm. (n.d.). 886762-70-5 | 1-Bromo-3-fluoro-2-nitrobenzene.

- Capot Chemical. (2010). MSDS of 1-bromo-3-fluoro-2-nitrobenzene.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 1-Bromo-2-fluoro-3-nitrobenzene in Advanced Chemical Synthesis.

- Fisher Scientific. (n.d.). 1-Bromo-3-fluoro-2-nitrobenzene 98.0+%, TCI America.

- PrepChem.com. (n.d.). Preparation of 1-bromo-3-nitrobenzene.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Reactivity and Applications of 1-Bromo-3-fluoro-2-nitrobenzene.

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet - 4-Bromo-1-fluoro-2-nitrobenzene.

- ChemicalBook. (n.d.). 4-Bromo-1-fluoro-2-nitrobenzene synthesis.

- Journal of Applied Pharmaceutical Science. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from Journal of Applied Pharmaceutical Science.

- Sigma-Aldrich. (n.d.). Iron for analysis reduced, particle size 10 um EMSURE.

- The Good Scents Company. (n.d.). beta-isomethyl ionone, 79-89-0.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. 1-Bromo-3-fluoro-2-nitrobenzene | C6H3BrFNO2 | CID 2783152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 886762-70-5|1-Bromo-3-fluoro-2-nitrobenzene|BLD Pharm [bldpharm.com]

- 6. nbinno.com [nbinno.com]

- 7. 1-Bromo-3-fluoro-2-nitrobenzene 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 8. nbinno.com [nbinno.com]

- 9. capotchem.com [capotchem.com]

- 10. biosynth.com [biosynth.com]

- 11. fishersci.com [fishersci.com]

A Multi-Technique Approach to the Structural Elucidation of 1-Bromo-3-fluoro-2-nitrobenzene

Abstract

The unambiguous determination of a molecule's chemical structure is a foundational requirement in chemical synthesis, drug development, and materials science. For polysubstituted aromatic systems, where numerous isomers are possible, a rigorous and multi-faceted analytical approach is not merely best practice—it is essential. This technical guide provides an in-depth, field-proven methodology for the complete structural elucidation of 1-bromo-3-fluoro-2-nitrobenzene (C₆H₃BrFNO₂), a versatile synthetic intermediate. We will move beyond a simple listing of techniques to explore the causality behind the experimental workflow, demonstrating how each analytical step provides a self-validating piece of a larger puzzle. The protocols and data interpretation strategies described herein are designed for researchers, chemists, and quality control professionals who require a high degree of confidence in their structural assignments.

Introduction and Strategic Overview

1-Bromo-3-fluoro-2-nitrobenzene is a halogenated nitroaromatic compound whose utility as a building block is defined by the precise arrangement of its functional groups. The presence of bromo, fluoro, and nitro substituents on the benzene ring creates a specific electronic and steric environment that dictates its reactivity in subsequent synthetic transformations, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. An incorrect isomeric assignment can lead to failed reactions, unforeseen byproducts, and significant delays in research and development timelines.

Our elucidation strategy is built on a logical progression of analytical techniques, each providing orthogonal yet complementary information. We begin with mass spectrometry to confirm the elemental composition and molecular weight. Next, infrared spectroscopy identifies the key functional groups present. Finally, and most critically for isomer differentiation, a suite of nuclear magnetic resonance (NMR) experiments—¹H, ¹³C, and ¹⁹F—is employed to map the precise connectivity of the atoms.

Caption: Molecular structure of 1-Bromo-3-fluoro-2-nitrobenzene.

Prerequisite: Safety and Handling

Before any analytical work commences, a thorough understanding of the compound's hazards is critical. 1-Bromo-3-fluoro-2-nitrobenzene is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.

Core Safety Protocols:

-

Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.

-

Handling: Avoid creating dust. If transferring solid material, use appropriate tools and techniques to minimize aerosolization.

-

First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention in all cases of significant exposure.

Analysis Step 1: Mass Spectrometry (MS) for Formula Confirmation

Expertise & Experience: Mass spectrometry is the first logical step. Its primary purpose is to determine the molecular weight of the compound, providing immediate confirmation that the synthesis has yielded a product with the correct elemental formula (C₆H₃BrFNO₂; MW: 220.00 g/mol ). For halogenated compounds, MS offers a powerful self-validation feature: the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance. This results in a characteristic M+ and M+2 molecular ion peak cluster of almost equal intensity, which is a definitive signature for a monobrominated compound.

Trustworthiness: The observation of this 1:1 isotopic cluster for the molecular ion is a high-fidelity check. If this pattern is absent, it immediately indicates that the compound is not the expected brominated product, preventing wasted time on further analysis.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Utilize a GC-MS system equipped with a standard non-polar capillary column (e.g., DB-5ms) and an electron ionization (EI) source.

-

GC Method:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10-20 °C/min.

-

Carrier Gas: Helium, with a constant flow rate of ~1 mL/min.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230 °C.

-

-

Data Acquisition: Inject a small volume (1 µL) of the sample solution and acquire the data.

Data Presentation: Predicted Mass Spectrum Fragmentation

| m/z (Daltons) | Assignment | Rationale for Formation |

| 219 / 221 | [M]⁺ | Molecular ion peak. The two peaks represent the ⁷⁹Br and ⁸¹Br isotopes, respectively. Their ~1:1 intensity ratio is characteristic of a single bromine atom. |

| 173 / 175 | [M - NO₂]⁺ | Loss of a nitro radical (•NO₂), a very common fragmentation pathway for nitroaromatic compounds. |

| 140 | [M - Br]⁺ | Loss of a bromine radical (•Br). |

| 121 | [M - Br - F]⁺ | Subsequent loss of a fluorine radical (•F) from the [M-Br]⁺ fragment. |

| 94 | [C₆H₃F]⁺ | Loss of both bromine and the nitro group. |

| 75 | [C₆H₃]⁺ | Benzene ring fragment after loss of all substituents. |

Analysis Step 2: Infrared (IR) Spectroscopy for Functional Group Identification

Expertise & Experience: With the molecular formula confirmed, the next step is to verify the presence of the key functional groups. Fourier-Transform Infrared (FTIR) spectroscopy is an exceptionally rapid and reliable technique for this purpose. For 1-bromo-3-fluoro-2-nitrobenzene, the most diagnostically significant signals are the stretching vibrations of the nitro (–NO₂) group.

Trustworthiness: The nitro group on an aromatic ring gives rise to two distinct, strong absorption bands: an asymmetric stretch and a symmetric stretch. The simultaneous presence of both strong bands in their characteristic frequency ranges is a highly reliable confirmation of the nitro group's presence. Their absence would immediately refute the proposed structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Setup: Ensure the ATR crystal (typically diamond or germanium) is clean. Use a soft laboratory wipe with a solvent like isopropanol and allow it to fully evaporate.

-

Background Collection: Collect a background spectrum with the clean, empty ATR crystal. This step is crucial as it subtracts signals from the ambient atmosphere (e.g., CO₂ and H₂O).

-

Sample Application: Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum. A typical acquisition involves 16-32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the crystal after analysis.

Data Presentation: Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Mode | Bond Type | Significance |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Confirms the presence of an aromatic ring. |

| 1550 - 1475 | Asymmetric Stretch | N-O | Primary Evidence. A strong, characteristic band for an aromatic nitro group. |

| 1360 - 1290 | Symmetric Stretch | N-O | Primary Evidence. A medium-to-strong band that confirms the nitro group. |

| 1250 - 1020 | C-F Stretch | Aromatic C-F | A strong band indicating the carbon-fluorine bond. |

| ~850 | C-N Stretch | Aromatic C-N | Weaker absorption that can support the presence of the nitro group. |

| 700 - 500 | C-Br Stretch | Aromatic C-Br | Confirms the presence of the carbon-bromine bond. |

Analysis Step 3: NMR Spectroscopy for Isomer Determination

Expertise & Experience: While MS and IR confirm the pieces are present, NMR spectroscopy reveals how they are connected. For distinguishing between isomers like 1-bromo-3-fluoro-2-nitrobenzene and 1-bromo-2-fluoro-3-nitrobenzene, NMR is the definitive tool. The chemical shifts (δ) and spin-spin coupling constants (J) provide a unique fingerprint of the substitution pattern.

Trustworthiness: The system is self-validating. The number of signals in the ¹H and ¹³C spectra must match the number of unique protons and carbons in the proposed structure. Furthermore, the coupling patterns must be reciprocal; if proton A splits proton B with a certain J-value, proton B must split proton A with the same J-value.

¹H NMR Spectroscopy

The structure of 1-bromo-3-fluoro-2-nitrobenzene has three protons on the aromatic ring, each in a chemically distinct environment. Therefore, we expect to see three separate signals in the ¹H NMR spectrum. The strongly electron-withdrawing nitro group will significantly deshield adjacent protons, shifting them downfield.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

-

Acquire the spectrum using a standard 90° pulse sequence.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration | Rationale |

| H-6 | ~7.8 - 8.0 | Doublet of doublets (dd) | ³J(H6-H5) ≈ 8-9, ⁴J(H6-F3) ≈ 1-2 | 1H | Ortho to the electron-withdrawing nitro group (at C2 via C1-Br) and deshielded. Coupled to H-5 and a long-range coupling to F-3. |

| H-4 | ~7.6 - 7.8 | Doublet of doublets (dd) | ³J(H4-H5) ≈ 8-9, ³J(H4-F3) ≈ 9-10 | 1H | Ortho to the fluorine atom and meta to the nitro group. Exhibits strong ortho H-H coupling and ortho H-F coupling. |

| H-5 | ~7.3 - 7.5 | Triplet (t) or Triplet of doublets (td) | ³J(H5-H6) ≈ 8-9, ³J(H5-H4) ≈ 8-9 | 1H | Flanked by two other protons, leading to a triplet-like pattern. |

¹³C NMR Spectroscopy

The molecule has six carbons in the benzene ring, all in unique electronic environments due to the substitution pattern. Therefore, a proton-decoupled ¹³C NMR spectrum should show six distinct signals. A key feature will be the carbon bonded to fluorine (C-3), which will appear as a doublet due to strong one-bond ¹³C-¹⁹F coupling.

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer, observing at the appropriate carbon frequency (~100 MHz).

-

Acquisition:

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Rationale |

| C-3 | ~158 - 162 | Doublet, ¹J(C-F) ≈ 250 Hz | Directly bonded to the highly electronegative fluorine atom, causing a large downfield shift and a very large one-bond coupling constant. |

| C-2 | ~148 - 152 | Doublet, ²J(C-F) ≈ 15-20 Hz | Bonded to the nitro group (ipso-carbon), strongly deshielded. Also shows a smaller two-bond coupling to fluorine. |

| C-1 | ~115 - 120 | Doublet, ²J(C-F) ≈ 20-25 Hz | Bonded to bromine (ipso-carbon). Shielded by the "heavy atom effect" of bromine but also coupled to fluorine. |

| C-6 | ~130 - 135 | Singlet | Aromatic CH carbon. |

| C-4 | ~125 - 130 | Doublet, ³J(C-F) ≈ 5-10 Hz | Aromatic CH carbon, shows three-bond coupling to fluorine. |

| C-5 | ~120 - 125 | Singlet | Aromatic CH carbon. |

¹⁹F NMR Spectroscopy

Given the presence of fluorine, ¹⁹F NMR is an essential experiment. Fluorine-19 is a spin ½ nucleus with 100% natural abundance and high sensitivity, making this a quick and informative experiment. For 1-bromo-3-fluoro-2-nitrobenzene, we expect a single resonance for the one fluorine atom. Its multiplicity will be determined by coupling to nearby protons.

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Use an NMR spectrometer equipped with a broadband or fluorine-specific probe.

-

Acquisition:

-

Acquire a standard, proton-coupled ¹⁹F spectrum. No special pulse sequence is typically needed.

-

A chemical shift reference, such as CFCl₃ (0 ppm), is used, though modern instruments can reference internally.

-

The fluorine at C-3 will couple to the proton at C-4 (ortho, ³J) and the proton at C-6 (meta, ⁴J). This will result in a doublet of doublets (dd) . The chemical shift for a fluorine atom positioned between a bromo and a nitro group is expected in the typical aryl fluoride region. The observation of this specific multiplicity provides powerful confirmation of the 1, 2, 3 substitution pattern.

Integrated Workflow and Final Confirmation

The strength of this methodology lies in the convergence of data from all techniques. No single experiment is sufficient, but together they provide an unassailable structural proof.

Caption: Integrated workflow for the structural elucidation of 1-bromo-3-fluoro-2-nitrobenzene.

By following this systematic process, where each step validates the last and provides new information, a researcher can move from an unknown sample to a fully elucidated and confirmed structure with the highest degree of scientific confidence.

References

- A Researcher's Guide to Infrared Spectroscopy of Nitroaromatic Compounds. (n.d.). Benchchem.

- 1-Bromo-2-fluoro-3-nitrobenzene | 58534-94-4. (n.d.). Biosynth.

- Safety Data Sheet - 1-Bromo-2-fluoro-3-nitrobenzene. (2021, March 2). Biosynth.

- Understanding the Synthesis and Handling of 1-Bromo-3-fluoro-2-nitrobenzene. (n.d.). NINGBO INNO PHARMCHEM

A Technical Guide to the Spectroscopic Characterization of 1-Bromo-3-fluoro-2-nitrobenzene

Introduction

1-Bromo-3-fluoro-2-nitrobenzene (CAS No. 886762-70-5) is a versatile trifunctional aromatic compound with significant applications as a building block in organic synthesis.[1] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a nitro group, offers distinct reactivity at different positions on the benzene ring. This makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The electron-withdrawing nature of the nitro and fluoro groups, combined with the potential for cross-coupling reactions at the bromo-substituted position, allows for complex molecular architectures to be constructed.[2]

An unambiguous structural confirmation and purity assessment of such a critical intermediate is paramount for its successful application in multi-step syntheses. Spectroscopic analysis provides the definitive fingerprint of the molecule. This technical guide offers an in-depth analysis of the expected and observed spectroscopic data for 1-Bromo-3-fluoro-2-nitrobenzene, covering Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F). The causality behind spectral features and the logic of structural assignment are explained from the perspective of a seasoned analytical scientist.

Molecular Profile:

| Property | Value | Source |

| IUPAC Name | 1-bromo-3-fluoro-2-nitrobenzene | [3] |

| CAS Number | 886762-70-5 | [1][3] |

| Molecular Formula | C₆H₃BrFNO₂ | [3] |

| Molecular Weight | 220.00 g/mol | [3] |

| Appearance | White to orange to green powder/lump | [1] |

| Melting Point | 38 - 42 °C | [1] |

Logical Workflow for Spectroscopic Analysis

A systematic approach ensures comprehensive characterization. The typical workflow begins with Mass Spectrometry to confirm the molecular weight, followed by IR Spectroscopy to identify functional groups, and finally, detailed NMR analysis to elucidate the precise atomic connectivity and stereochemistry.

Caption: A typical workflow for the spectroscopic identification of an organic compound.

Part 1: Mass Spectrometry (MS)

Mass spectrometry is the foundational technique for determining the molecular weight of a compound. For 1-Bromo-3-fluoro-2-nitrobenzene, the presence of bromine, with its two stable isotopes (⁷⁹Br, ~50.7% abundance; ⁸¹Br, ~49.3% abundance), provides a highly characteristic isotopic pattern for the molecular ion peak (M⁺).

Expected Mass Spectrum Features

-

Molecular Ion (M⁺): A doublet of peaks of nearly equal intensity will be observed.

-

One peak corresponding to the molecule containing the ⁷⁹Br isotope (C₆H₃⁷⁹BrFNO₂) at m/z ≈ 218.93.

-

A second peak for the molecule with the ⁸¹Br isotope (C₆H₃⁸¹BrFNO₂) at m/z ≈ 220.93.

-

-

Key Fragmentation Patterns: Electron Impact (EI) ionization is expected to induce fragmentation, providing structural clues. Common fragmentation pathways for nitroaromatics include the loss of NO₂ (mass = 46) and NO (mass = 30).

-

[M - NO₂]⁺: Peaks at m/z ≈ 172.9 (for ⁷⁹Br) and 174.9 (for ⁸¹Br).

-

[M - Br]⁺: A peak at m/z ≈ 140, corresponding to the fluoronitrobenzene cation.

-

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small quantity (~0.1 mg) of 1-Bromo-3-fluoro-2-nitrobenzene in a volatile solvent like dichloromethane or methanol.

-

Injection: Introduce the sample into the mass spectrometer, often via a Gas Chromatography (GC-MS) interface for pure samples, which ensures volatilization.

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions and generate a mass spectrum displaying relative abundance versus m/z.

Data Summary: Mass Spectrometry

| Ion | Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Expected Observation |

| [M]⁺ | [C₆H₃BrFNO₂]⁺ | 218.93 | 220.93 | A doublet of nearly 1:1 intensity, confirming the presence of one bromine atom. |

| [M-NO₂]⁺ | [C₆H₃BrF]⁺ | 172.94 | 174.94 | A prominent doublet fragment, indicating the loss of the nitro group. |

| [M-Br]⁺ | [C₆H₃FNO₂]⁺ | 140.01 | - | A singlet peak corresponding to the loss of the bromine atom. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an essential tool for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands

The structure of 1-Bromo-3-fluoro-2-nitrobenzene contains several key functional groups whose characteristic vibrations can be readily identified.

-

N-O Stretching (Nitro Group): The nitro group will exhibit two strong, sharp absorption bands:

-

Asymmetric stretch: ~1520-1560 cm⁻¹

-

Symmetric stretch: ~1340-1370 cm⁻¹

-

-

C-F Stretching: A strong absorption band is expected in the range of ~1200-1280 cm⁻¹ due to the C-F bond.

-

Aromatic C=C Stretching: Medium to weak absorptions in the ~1450-1600 cm⁻¹ region are characteristic of the benzene ring.

-

Aromatic C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹ (~3050-3100 cm⁻¹).

-

C-Br Stretching: This absorption occurs in the fingerprint region and can be difficult to assign definitively, but is typically found between 500-650 cm⁻¹.

-

Aromatic C-H Bending (Out-of-Plane): The substitution pattern (1,2,3-trisubstituted) will give rise to characteristic bands in the 700-900 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a modern, rapid technique for acquiring IR spectra of solid or liquid samples with minimal preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.

-

Sample Application: Place a small amount of the solid 1-Bromo-3-fluoro-2-nitrobenzene powder directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

Data Summary: Infrared Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Functional Group |

| ~3100-3050 | C-H Stretch | Medium-Weak | Aromatic Ring |

| ~1540 | N-O Asymmetric Stretch | Strong | Nitro (-NO₂) |

| ~1470 | C=C Stretch | Medium | Aromatic Ring |

| ~1350 | N-O Symmetric Stretch | Strong | Nitro (-NO₂) |

| ~1250 | C-F Stretch | Strong | Aryl-Fluoride |

| ~800 | C-H Out-of-Plane Bend | Strong | Aromatic Ring |

| ~600 | C-Br Stretch | Medium-Weak | Aryl-Bromide |

Note: Data sourced from PubChem indicates an ATR-IR spectrum was recorded on a Bruker Tensor 27 FT-IR, confirming the viability of this technique.[3]

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of ¹H, ¹³C, and ¹⁹F nuclei.

Caption: Structure and numbering scheme for 1-Bromo-3-fluoro-2-nitrobenzene.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals for the three distinct protons on the aromatic ring. Their chemical shifts are influenced by the electronic effects of the substituents, and their multiplicities arise from spin-spin coupling to neighboring protons and the fluorine atom.

-

Electronic Environment: The nitro (-NO₂) and fluoro (-F) groups are strongly electron-withdrawing, deshielding all aromatic protons and shifting them downfield (higher ppm). The bromine (-Br) also contributes to this deshielding effect.

-

Expected Signals & Coupling:

-

H6: This proton is ortho to the bromine and meta to the nitro group. It will be coupled to H5 (³JHH, ortho coupling, ~7-9 Hz) and H4 (⁴JHH, meta coupling, ~2-3 Hz). The signal will likely appear as a doublet of doublets (dd).

-

H5: This proton is ortho to both H4 and H6. It will be split by H6 (³JHH, ~7-9 Hz) and H4 (³JHH, ~7-9 Hz), appearing as a triplet (or more accurately, a doublet of doublets with similar coupling constants). It will also experience a small meta coupling to fluorine (⁴JHF, ~4-6 Hz), potentially resolving into a triplet of doublets (td).

-

H4: This proton is ortho to the fluorine and meta to the bromine. It will be strongly coupled to the fluorine (³JHF, ortho coupling, ~8-10 Hz) and to H5 (³JHH, ~7-9 Hz). This will likely result in a complex multiplet, often appearing as a triplet of doublets (td).

-

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each carbon atom in the benzene ring. The chemical shifts are determined by the substituents, and carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹JCF).

-

Expected Chemical Shifts:

-

C-F (C3): This carbon will be the most downfield signal due to the direct attachment of the highly electronegative fluorine atom and will appear as a large doublet (¹JCF ≈ 240-260 Hz).

-

C-NO₂ (C2): The carbon bearing the nitro group will also be significantly downfield. It will show a smaller two-bond coupling to fluorine (²JCF ≈ 15-25 Hz).

-

C-Br (C1): The chemical shift of this carbon is influenced by the heavy atom effect of bromine. It will also exhibit a three-bond coupling to fluorine (³JCF ≈ 3-5 Hz).

-

C4, C5, C6: These carbons will appear in the typical aromatic region, with their exact shifts determined by the combined electronic effects of the substituents. They will also show coupling to fluorine (²JCF for C4, ³JCF for C5, ⁴JCF for C6).

-

¹⁹F NMR Spectroscopy

Fluorine-19 is a spin ½ nucleus with 100% natural abundance and high sensitivity, making ¹⁹F NMR a straightforward and informative experiment.[4]

-

Expected Chemical Shift: The chemical shift of the fluorine atom is highly sensitive to its electronic environment. For fluorobenzenes, shifts are typically reported relative to CFCl₃ (0 ppm). Aromatic fluorines attached to rings with electron-withdrawing groups are deshielded. The signal for 1-Bromo-3-fluoro-2-nitrobenzene is expected in the range of -100 to -130 ppm.[5]

-

Coupling: The single fluorine signal will be split by its neighboring protons. It will couple to H4 (³JHF, ortho, ~8-10 Hz) and H5 (⁴JHF, meta, ~4-6 Hz), resulting in a doublet of doublets (dd).

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 1-Bromo-3-fluoro-2-nitrobenzene in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is a less sensitive nucleus, so a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are required.

-

¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F spectrum. This is a high-sensitivity experiment and can typically be run quickly.

-

Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired free induction decays (FIDs) to generate the final spectra. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an appropriate external standard for ¹⁹F.

Data Summary: NMR Spectroscopy (Predicted)

| Nucleus | Position | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constant (Hz) |

| ¹H | H4 | 7.6 - 7.9 | td | ³JHF ≈ 9, ³JHH ≈ 8 |

| H5 | 7.4 - 7.7 | td | ³JHH ≈ 8, ⁴JHF ≈ 5 | |

| H6 | 7.8 - 8.1 | dd | ³JHH ≈ 8, ⁴JHH ≈ 2 | |

| ¹³C | C1 | ~115-125 | d | ³JCF ≈ 3-5 |

| C2 | ~145-155 | d | ²JCF ≈ 15-25 | |

| C3 | ~158-165 | d | ¹JCF ≈ 240-260 | |

| C4 | ~120-130 | d | ²JCF ≈ 15-25 | |

| C5 | ~125-135 | d | ³JCF ≈ 3-5 | |

| C6 | ~130-140 | s (small ⁴JCF) | ⁴JCF < 2 | |

| ¹⁹F | F | -100 to -130 | dd | ³JHF ≈ 9, ⁴JHF ≈ 5 |

Safety and Handling

1-Bromo-3-fluoro-2-nitrobenzene is classified as a hazardous substance.[3] It is harmful if swallowed and causes skin and serious eye irritation.[3] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

Conclusion

The combination of Mass Spectrometry, IR Spectroscopy, and multinuclear NMR Spectroscopy provides a complete and unambiguous characterization of 1-Bromo-3-fluoro-2-nitrobenzene. The characteristic isotopic pattern in the mass spectrum confirms the presence of bromine, while IR spectroscopy identifies the key nitro and aryl-fluoride functional groups. Finally, ¹H, ¹³C, and ¹⁹F NMR provide a detailed map of the atomic connectivity, confirming the specific 1, 2, 3-substitution pattern. This comprehensive spectroscopic dataset serves as a crucial quality control standard for researchers and drug development professionals utilizing this important synthetic intermediate.

References

-

PubChem. (n.d.). 1-Bromo-3-fluoro-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-fluoro-3-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of 1-Bromo-3-fluoro-2-nitrobenzene. Retrieved from [Link]

-

MDPI. (2021). Electron-Enriched Pd Nanoparticles for Selective Hydrogenation of Halonitrobenzenes to Haloanilines. MDPI. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Reactivity and Applications of 1-Bromo-3-fluoro-2-nitrobenzene. Retrieved from [Link]

-

University of Sheffield. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

University of Arizona. (n.d.). Fluorine NMR. Retrieved from [Link]

Sources

A Technical Guide to the Multi-Step Synthesis of 1-Bromo-3-fluoro-2-nitrobenzene from Nitrobenzene

Abstract

This technical guide provides an in-depth, research-level overview of a robust synthetic pathway for 1-Bromo-3-fluoro-2-nitrobenzene, a valuable intermediate in the pharmaceutical and agrochemical industries.[1] The synthesis of vicinally (1,2,3) trisubstituted aromatic compounds presents a significant regiochemical challenge. This document details a logical and efficient six-step sequence commencing from the commodity chemical nitrobenzene. The core transformations include electrophilic aromatic substitution, selective reduction, diazotization-fluorination (Balz-Schiemann reaction), catalytic reduction, regioselective nitration, and a final diazotization-bromination (Sandmeyer reaction). Each step is elucidated with a focus on the underlying chemical principles, causality behind procedural choices, and detailed experimental protocols to ensure reproducibility and safety.

Introduction: Strategic Synthesis of a Complex Intermediate

Halogenated nitroaromatics, such as 1-Bromo-3-fluoro-2-nitrobenzene, are critical building blocks in organic synthesis. The unique electronic properties imparted by the nitro, fluoro, and bromo substituents make them versatile precursors for creating complex molecular architectures. However, the synthesis of aromatics with a 1,2,3-substitution pattern via classical electrophilic aromatic substitution (EAS) is non-trivial due to the competing directing effects of the substituents.

A direct, one-pot conversion from nitrobenzene is not feasible. Therefore, a multi-step approach is required, where each step is carefully chosen to install the functional groups in the correct positions. The pathway detailed herein leverages a series of well-established and reliable named reactions to navigate the challenges of regioselectivity. The overall strategy is to first establish a 1,3-substitution pattern, which is readily accessible from nitrobenzene, and then build the final 1,2,3-pattern through a sequence of functional group interconversions and introductions.

Overall Synthetic Pathway

The synthesis is accomplished in six distinct stages, transforming nitrobenzene into the target molecule. The sequence is designed to control the regiochemical outcome at each step, leveraging the directing effects of the functional groups present on the aromatic ring.

Caption: Overall 6-step synthesis pathway from Nitrobenzene.

Detailed Synthesis and Methodologies

Step 1: Dinitration of Nitrobenzene

-

Reaction: Nitrobenzene → 1,3-Dinitrobenzene

-

Scientific Rationale: The synthesis begins with a second nitration of nitrobenzene. The nitro group is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles to the meta position.[2][3] Therefore, nitrating nitrobenzene with a mixture of concentrated nitric and sulfuric acids (mixed acid) under forcing conditions predominantly yields m-dinitrobenzene.[4][5] The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺).[2]

-

Experimental Protocol:

-

Prepare a nitrating mixture by cautiously adding 20 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid in a flask, keeping the mixture cool in an ice bath.

-

In a separate round-bottomed flask equipped with a stirrer and a thermometer, place 15 g of nitrobenzene.

-

Slowly add the cooled nitrating mixture to the nitrobenzene dropwise, ensuring the temperature does not exceed 100°C (use cooling as necessary).

-

After the addition is complete, heat the mixture on a water bath at 100°C for 30 minutes.

-

Allow the reaction mixture to cool and then pour it slowly into a large volume of cold water (approx. 500 mL) while stirring.

-

The solid m-dinitrobenzene will precipitate. Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude product from ethanol to obtain pure m-dinitrobenzene.[6]

-

Step 2: Selective Monoreduction of 1,3-Dinitrobenzene

-

Reaction: 1,3-Dinitrobenzene → 3-Nitroaniline

-

Scientific Rationale: To differentiate the two nitro groups, a selective reduction is performed. The Zinin reduction, which utilizes a sulfide, hydrosulfide, or polysulfide reagent (e.g., sodium sulfide, Na₂S), is a classic and effective method for selectively reducing one nitro group in a polynitrated aromatic compound.[7][8] The mechanism is complex but involves the nucleophilic attack of the sulfide ion on the nitro group.[7] This step is critical for setting up the subsequent functional group manipulations.

-

Experimental Protocol:

-

In a round-bottomed flask, dissolve 10 g of m-dinitrobenzene in 100 mL of 50% aqueous ethanol.

-

Prepare a solution of sodium sulfide by dissolving 15 g of Na₂S·9H₂O in 50 mL of water.

-

Heat the m-dinitrobenzene solution to reflux and add the sodium sulfide solution dropwise over 30 minutes.

-

Continue refluxing for an additional 30 minutes. The solution will turn a deep red/brown color.

-

Pour the hot reaction mixture into a large beaker of cold water to precipitate the product.

-

Collect the yellow precipitate of 3-nitroaniline by vacuum filtration.

-

Wash the product with cold water and recrystallize from a mixture of water and ethanol to purify.[9]

-

Step 3: Fluorination via the Balz-Schiemann Reaction

-

Reaction: 3-Nitroaniline → 1-Fluoro-3-nitrobenzene

-

Scientific Rationale: The introduction of a fluorine atom onto an aromatic ring is most reliably achieved via the Balz-Schiemann reaction.[10][11] This two-part process involves first converting the primary aromatic amine (3-nitroaniline) into a stable aryl diazonium salt.[12] This is achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[13] The resulting diazonium salt is then treated with fluoroboric acid (HBF₄) to precipitate the diazonium tetrafluoroborate salt. Gentle thermal decomposition of this isolated salt results in the loss of nitrogen gas and boron trifluoride, yielding the desired aryl fluoride.[13][14][15]

Caption: The Balz-Schiemann reaction mechanism overview.

-

Experimental Protocol:

-

Dissolve 10 g of 3-nitroaniline in 40 mL of 48% fluoroboric acid (HBF₄) in a beaker, cooling to 0°C in an ice-salt bath.

-

Slowly add a pre-cooled solution of 5.5 g of sodium nitrite (NaNO₂) in 10 mL of water, keeping the temperature below 5°C. Stir for 30 minutes.

-

The 3-nitrophenyldiazonium tetrafluoroborate salt will precipitate. Collect the salt by vacuum filtration and wash it with cold 5% HBF₄, followed by cold methanol, and finally diethyl ether.

-

Carefully dry the salt.

-

Gently heat the dry diazonium salt in a flask. The decomposition will start, evolving nitrogen gas and boron trifluoride. Control the heating to maintain a steady reaction.

-

The remaining liquid is the crude 1-fluoro-3-nitrobenzene. Purify the product by steam distillation followed by extraction with diethyl ether and drying over anhydrous magnesium sulfate.

-

Step 4: Reduction of the Remaining Nitro Group

-

Reaction: 1-Fluoro-3-nitrobenzene → 3-Fluoroaniline

-

Scientific Rationale: With the fluorine atom in place, the remaining nitro group is reduced to a primary amine. This transformation is a standard procedure in organic synthesis and can be achieved with high efficiency using various methods, such as catalytic hydrogenation (H₂ over Pd/C) or metal-acid systems like tin (Sn) in concentrated hydrochloric acid (HCl). The resulting amino group will serve as a powerful directing group for the next substitution.

-

Experimental Protocol (using Sn/HCl):

-

Place 10 g of 1-fluoro-3-nitrobenzene and 25 g of granulated tin in a round-bottomed flask.

-

Fit a reflux condenser and add 50 mL of concentrated hydrochloric acid in small portions. The reaction is exothermic and may require initial cooling.

-

After the initial reaction subsides, heat the mixture on a steam bath for 1 hour until the oily nitro compound has disappeared.

-

Cool the flask and slowly add 100 mL of 40% sodium hydroxide solution to make the solution strongly alkaline, which will precipitate tin hydroxides and liberate the free amine.

-

Steam distill the mixture to isolate the 3-fluoroaniline.

-

Extract the distillate with diethyl ether, dry the organic layer with anhydrous potassium carbonate, and remove the ether by distillation to obtain the product.

-

Step 5: Regioselective Nitration

-

Reaction: 3-Fluoroaniline → 3-Fluoro-2-nitroaniline

-

Scientific Rationale: This step introduces the final nitro group. In 3-fluoroaniline, both the amino group and the fluorine atom are ortho-, para-directors. The amino group is a much stronger activating and directing group than fluorine. It will strongly direct the incoming electrophile (NO₂⁺) to its ortho (positions 2 and 6) and para (position 4) positions. While a mixture of isomers is expected, the formation of 3-fluoro-2-nitroaniline is a significant outcome.[16] Careful control of nitrating conditions and subsequent chromatographic separation are required to isolate the desired isomer.

-

Experimental Protocol:

-

Dissolve 5 g of 3-fluoroaniline in 30 mL of concentrated sulfuric acid at 0°C.

-

Prepare a nitrating mixture of 3 mL of concentrated nitric acid and 5 mL of concentrated sulfuric acid, pre-cooled to 0°C.

-

Add the nitrating mixture dropwise to the aniline solution, maintaining the temperature between 0 and 5°C.

-

Stir the reaction mixture at this temperature for 1-2 hours.

-

Pour the reaction mixture onto crushed ice and neutralize carefully with aqueous ammonia until basic.

-

The mixture of nitroaniline isomers will precipitate. Filter the solid, wash with water, and dry.

-

Isolate the desired 3-fluoro-2-nitroaniline isomer from the mixture using column chromatography on silica gel, typically eluting with a hexane/ethyl acetate gradient.

-

Step 6: Diazotization and Bromination (Sandmeyer Reaction)

-

Reaction: 3-Fluoro-2-nitroaniline → 1-Bromo-3-fluoro-2-nitrobenzene

-